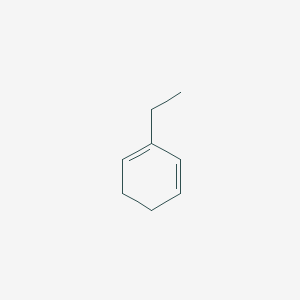

2-Ethyl-1,3-cyclohexadiene

CAS No.:

Cat. No.: VC20474553

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12 |

|---|---|

| Molecular Weight | 108.18 g/mol |

| IUPAC Name | 2-ethylcyclohexa-1,3-diene |

| Standard InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |

| Standard InChI Key | NOKHEHFYTNFBEL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CCCC=C1 |

Introduction

Molecular Structure and Fundamental Properties

2-Ethyl-1,3-cyclohexadiene (C₈H₁₂) has a molecular weight of 108.18 g/mol and an IUPAC Standard InChIKey of NOKHEHFYTNFBEL-UHFFFAOYSA-N . The structure comprises a cyclohexadiene backbone with double bonds at the 1,3-positions and an ethyl group (-CH₂CH₃) attached to the second carbon. This configuration introduces both electronic conjugation and steric hindrance, influencing reactivity and stability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ | |

| CAS Registry Number | 40085-10-7 | |

| Molecular Weight | 108.18 g/mol | |

| InChIKey | NOKHEHFYTNFBEL-UHFFFAOYSA-N |

Thermodynamic Stability and Isomerization

The compound’s isomerization behavior has been quantitatively studied in DMSO, revealing three distinct reaction pathways with varying enthalpy changes :

Table 2: Reaction Thermochemistry Data

-

Isomerization A → B is highly exothermic, indicating a thermodynamically favorable transformation to a more stable isomer.

-

Isomerization E → F is endothermic, suggesting a less stable product configuration .

-

DMSO’s high polarity likely stabilizes charge-separated intermediates, facilitating these equilibria.

Comparative Analysis with Related Compounds

Thermodynamic Properties

-

1,3-Cyclopentadiene, 1,2,5,5-tetramethyl- (CAS 4249-12-1) exhibits a standard Gibbs free energy of formation (ΔfG°) of 96.62 kJ/mol and a vaporization enthalpy (ΔvapH°) of 36.64 kJ/mol . In contrast, 2-ethyl-1,3-cyclohexadiene’s isomerization data suggests lower thermodynamic stability in solution .

Structural Influences

-

The ethyl group in 2-ethyl-1,3-cyclohexadiene introduces steric effects that may hinder [4+2] cycloaddition reactions compared to unsubstituted cyclohexadienes.

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective methods to introduce the ethyl group without side reactions remains a challenge.

-

Stability Studies: Investigating the compound’s behavior in non-polar solvents could reveal alternative isomerization pathways.

-

Applications: Potential uses in polymer chemistry (as a diene monomer) or catalysis warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume